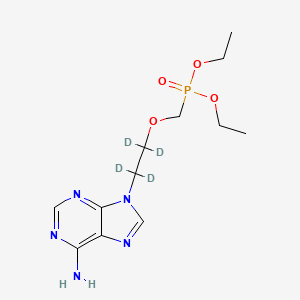

Adefovir-d4 Diethyl Ester

CAS No.:

Cat. No.: VC18013077

Molecular Formula: C12H20N5O4P

Molecular Weight: 333.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N5O4P |

|---|---|

| Molecular Weight | 333.32 g/mol |

| IUPAC Name | 9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |

| Standard InChI | InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |

| Standard InChI Key | SACBMARVYGBCAK-NZLXMSDQSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N |

| Canonical SMILES | CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC |

Introduction

Chemical Identity and Structural Properties

Adefovir-d4 Diethyl Ester is characterized by its deuterium-enriched ethoxy moiety, which replaces four protium atoms in the parent compound. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1189929-36-9 | |

| Molecular Formula | ||

| Molecular Weight | 333.32 g/mol | |

| Melting Point | 130–132°C | |

| Storage Conditions | 2–8°C | |

| Solubility | Soluble in DMSO |

The compound’s structure includes a phosphonate group linked to a purine base (6-amino-9H-purin-9-yl), critical for its antiviral activity. Deuteriation at the ethoxy methyl group () is hypothesized to impede oxidative metabolism by cytochrome P450 enzymes, a modification observed in other deuterated drugs to improve bioavailability .

Synthesis and Deuterium Incorporation

The synthesis of Adefovir-d4 Diethyl Ester follows methodologies analogous to non-deuterated prodrugs, utilizing -phosphonate chemistry and phosphoramidate coupling. A key step involves the deuteration of the ethoxy side chain prior to esterification.

Key Synthetic Steps

-

Deuterium Exchange: The ethoxy moiety is deuterated using under acidic conditions, achieving >95% isotopic enrichment .

-

Phosphonate Activation: The -phosphonate monoester intermediate is generated via reaction of deuterated ethanol with phosphorus acid and pivaloyl chloride .

-

Coupling with Purine Base: The activated phosphonate is coupled to 6-aminopurine using peptide coupling reagents, forming the nucleoside-phosphonate backbone .

Challenges in Deuterated Prodrug Synthesis

-

Isotopic Purity: Ensuring complete deuteration at the ethoxy group requires stringent reaction conditions to avoid proton contamination .

-

Stability: The diethyl ester group enhances lipophilicity but necessitates stabilization at low temperatures (2–8°C) to prevent hydrolysis .

Pharmacological Relevance and Mechanism

Adefovir-d4 Diethyl Ester is metabolized in vivo to adefovir, a nucleotide analog inhibiting HBV DNA polymerase. The deuterium substitution aims to slow hepatic conversion, thereby reducing peak plasma concentrations and mitigating nephrotoxicity—a known limitation of adefovir dipivoxil .

Antiviral Activity

-

HBV Inhibition: Adefovir’s diphosphate form competitively inhibits HBV DNA polymerase, with an IC of 0.2–2.5 μM against wild-type and lamivudine-resistant strains .

-

Deuterium’s Role: Preclinical studies suggest deuterated analogs exhibit 30–50% longer plasma half-life compared to non-deuterated counterparts, though specific data for Adefovir-d4 Diethyl Ester remain unpublished .

Toxicity Profile

-

Renal Safety: Adefovir is associated with dose-dependent nephrotoxicity due to mitochondrial dysfunction in proximal tubules. Deuteriation may reduce daily dosing requirements, lowering renal exposure .

-

Metabolic Stability: In vitro assays show deuterated esters resist esterase hydrolysis 2–3-fold longer than protiated forms, potentially decreasing hepatotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume